3-Pyridylacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6NO2- |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/p-1 |
InChI Key |
WGNUNYPERJMVRM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Pyridylacetate and Its Functionalized Derivatives
Established Synthetic Routes to 3-Pyridylacetate Core Structures
Traditional synthetic pathways for this compound often involve readily available pyridine (B92270) precursors, with a focus on efficiency and scalability for industrial applications.
One established route to pyridylacetic acid derivatives involves starting from halopyridines, such as 3-bromopyridine, and proceeding via nitrile intermediates acs.org. This method typically entails the cyanidation of the halopyridine, followed by hydrolysis of the resulting nitrile to yield the carboxylic acid. For example, the preparation of 3-pyridylacetic acid hydrochloride can commence from 2-chloro-3-methylpyridine (B94477) through a sequence involving cyanidation, alkaline hydrolysis, hydrogenation, and salification, achieving high purity . Precious metal-free direct SNAr reactions can also be performed using metallated alkylnitrile nucleophiles, followed by hydrolysis acs.org.
Another significant synthetic route to this compound and its derivatives utilizes 3-vinylpyridine (B15099) as a key precursor google.com. A two-step method involves reacting 3-vinylpyridine with morpholine (B109124) and sulfur to form 3-pyridyl thioacetate (B1230152) morpholine, which is subsequently hydrolyzed with hydrochloric acid google.com. This process yields 3-pyridylacetic acid hydrochloride with reported yields of 85-88% and purity of ≥98% .
Table 1: Synthetic Route via 3-Vinylpyridine
| Parameter | Value |
| Starting Material | 3-Vinylpyridine |
| Steps | 2 |
| Yield (%) | 85–88 |
| Purity (%) (Post-HCl) | ≥98 |
| Reaction Time (Step 1) | 4–6 hours |
Industrial production methods for this compound often follow similar synthetic routes but incorporate optimizations to enhance yield, purity, and environmental sustainability . Key industrial modifications include solvent-free workup procedures, which eliminate the need for ethyl acetate (B1210297) extraction and recrystallization, thereby reducing solvent waste . The recovery and reuse of morpholine through distillation also contribute to cost efficiency . Additionally, concentrated hydrochloric acid can be recycled in subsequent batches after crystallization .
A notable one-pot synthesis method starts from 3-acetylpyridine, involving a Mannich reaction with morpholine and sulfur under reflux to form 3-pyridyl thioacetate morpholine, followed by direct cleavage with hydrochloric acid in methanol (B129727) . This approach eliminates recrystallization and achieves high yields (>86%) with high purity (HPLC >99%) under mild conditions (60–80°C) . Mechanistically, sulfur acts as a Lewis acid, facilitating nucleophilic attack by morpholine on the acetyl carbonyl group, with subsequent protonation by HCl driving esterification .
Table 2: Comparison of Industrial Synthetic Methods for Methyl this compound Hydrochloride
| Method | Starting Material | Steps | Yield (%) | Purity (%) | Key Advantage |
| One-Pot | 3-Acetylpyridine | 1 | 86 | 99.5 | Minimal purification |
| Two-Step | 3-Vinylpyridine | 2 | 88 | 98.0 | Enhanced safety (no Na metal) |
| Three-Component | Pyridine-N-oxide | 3 | 63* | 97.0 | Regioselective flexibility |
*Yield reported for structurally analogous ester; optimization for this compound pending.
Emerging Strategies for the Derivatization and Diversification of this compound Scaffolds
Beyond established routes, new strategies are continually being developed for the functionalization and diversification of this compound scaffolds, often leveraging advanced catalytic methodologies.
Palladium-catalyzed cross-coupling reactions are frequently employed for the synthesis of substituted pyridylacetate derivatives, particularly starting from halopyridines acs.orgacs.org. These reactions can involve various nucleophiles, including lithium enolates, silyl (B83357) enol ethers, or Reformatsky reagents acs.orgacs.org. This approach allows for the introduction of diverse functionalities at different positions of the pyridine ring, enabling the synthesis of complex derivatives.
Metal-catalyzed coupling or direct SNAr (Nucleophilic Aromatic Substitution) reactions of halopyridines with activated methylene (B1212753) compounds represent another important strategy for pyridylacetate synthesis acs.orgacs.org. Activated methylene compounds such as malonates, ketoesters, cyanoacetate, or Meldrum's/barbituric acids can be utilized acs.orgacs.org. These reactions are often followed by hydrolysis/decarboxylation or deacylation steps to yield the desired pyridylacetic acid derivatives acs.orgacs.org. Precious metal-free direct SNAr reactions can also be carried out with metallated alkylnitrile nucleophiles, followed by hydrolysis acs.org. A novel three-component synthesis approach leverages the dual reactivity of Meldrum's acid derivatives, acting as nucleophiles for substitution on activated pyridine-N-oxides and then as electrophiles to trigger ring-opening and decarboxylation acs.orgacs.org. This method allows for the convenient formation of different esters by treating the intermediate with the relevant alcohol and potassium tert-butoxide acs.org.
Multi-Component Reactions for Pyridylacetic Acid Derivative Synthesis
Multi-component reactions (MCRs) offer atom-economical and convergent pathways to complex molecules from three or more starting materials in a single step. For pyridylacetic acid derivatives, MCRs leveraging the dual reactivity of specific reagents have proven particularly effective.
Arylation/Decarboxylative Substitution Using Pyridine-N-oxides and Meldrum's Acid Derivatives
A notable three-component synthesis of substituted pyridylacetic acid derivatives centers on the dual reactivity of Meldrum's acid derivatives. In this approach, Meldrum's acid derivatives initially act as nucleophiles, performing substitution on activated pyridine-N-oxides. Subsequently, these intermediates function as electrophiles, reacting with a range of other nucleophiles to trigger a ring-opening and decarboxylation sequence, ultimately yielding the desired pyridylacetic acid derivatives uni.luwikipedia.orgfishersci.at.
This methodology offers a convenient and straightforward route, avoiding the need for precious metal catalysts often required in traditional cross-coupling reactions involving halopyridines wikipedia.org. The process involves the activation of pyridine-N-oxides, followed by nucleophilic substitution with Meldrum's acid derivatives. The resulting intermediate then undergoes ring-opening by various nucleophiles, and the generated carboxylic acids readily decarboxylate to form the final products wikipedia.org.
The substrate scope of this reaction is broad, accommodating various substituents on both the pyridine-N-oxide and the Meldrum's acid derivatives. For instance, when 4-substituted pyridine-N-oxide substrates were employed, clean substitution was observed at the 2-position, demonstrating a degree of regioselectivity uni.lu. Alkyl and aryl substituents on the Meldrum's acid derivatives are generally well-tolerated, leading to the corresponding esters in good yields uni.lu. Furthermore, the methodology extends to the use of various nucleophiles for the ring-opening step, including alcohols, organometallics, and amines, allowing for the synthesis of diverse pyridylacetate derivatives, including amides uni.lu.
An illustrative example of yields obtained for various pyridylacetic acid derivatives synthesized via this three-component reaction is presented in the table below, showcasing the versatility and efficiency of the method.
| Pyridine-N-oxide Substituent | Nucleophile Type | Product Type | Yield (%) uni.lu |
| H | Alcohol | Ester | 80 |
| 2-Methyl | Alcohol | Ester | 73 |
| 4-Methyl | Alcohol | Ester | 75 |
| 4-Bromo | Alcohol | Ester | 42 |
| H | Primary Amine | Amide | 70 |
| H | Secondary Amine | Amide | 61 |
| H | Organometallic | Alkylated | 54 |
Regioselective Functionalization Approaches
Regioselective functionalization is crucial in the synthesis of pyridylacetate derivatives to control the position of new substituents on the pyridine ring or the acetic acid side chain. The multi-component reactions discussed previously exhibit inherent regioselectivity; for example, 4-substituted pyridine-N-oxides preferentially undergo substitution at the 2-position uni.lu.
Beyond multi-component strategies, decarboxylative functionalization methods also demonstrate regioselective outcomes. In the decarboxylative fluorination of pyridylacetates, both 2-pyridylacetates and 4-pyridylacetates can be successfully functionalized. Notably, α-mono-substituted 2-pyridylacetates can yield mixtures of mono- and difluorinated compounds, with the α,α-difluoro alkylpyridines often being the major product. This indicates that the reaction conditions can influence the extent of fluorination at the α-position. Similarly, decarboxylative trifluoromethylthiolation has been applied to both 2- and 4-pyridylacetates, yielding the corresponding trifluoromethyl thioethers.
Decarboxylative Functionalization of Pyridylacetates
Decarboxylative functionalization offers a powerful strategy to introduce new functionalities by leveraging the facile loss of carbon dioxide from carboxylic acids or their derivatives. This approach is particularly valuable for installing challenging groups such as fluorine or trifluoromethylthio moieties.
Decarboxylative Fluorination of Pyridylacetates
The decarboxylative fluorination of pyridylacetates provides an efficient, catalyst-free method for synthesizing fluoromethylpyridines. Lithium 2-pyridylacetates, when treated with an electrophilic fluorination reagent such as Selectfluor, undergo decarboxylative fluorination to afford fluoromethylpyridines under mild conditions. This process can also be achieved in a one-pot fashion starting from methyl pyridylacetates, involving saponification of the methyl ester to generate the lithium salt, followed by the decarboxylative fluorination.
Research findings indicate that α-mono-substituted 2-pyridylacetates can lead to a mixture of mono- and difluorinated products, with the α,α-difluoro alkylpyridines often being the predominant outcome. The method has also been successfully extended to 4-pyridylacetates. This mild and efficient method is significant for introducing fluorine at the benzylic position of pyridinylacetates, which are important in pharmaceutical chemistry.
Decarboxylative Trifluoromethylthiolation of Pyridylacetates
Another important decarboxylative functionalization is the trifluoromethylthiolation of pyridylacetates. This reaction enables the direct installation of the trifluoromethylthio (CF₃S–) group, which is known to enhance the lipophilicity and electron-withdrawing properties of medicinal compounds, thereby improving their pharmacokinetic profiles.
Decarboxylative trifluoromethylthiolation of lithium pyridylacetates can be achieved using N-(trifluoromethylthio)benzenesulfonimide as the electrophilic trifluoromethylthiolation reagent. This reaction proceeds smoothly, providing the corresponding trifluoromethyl thioethers in good yields. Similar to fluorination, a one-pot procedure can be employed, starting from methyl pyridylacetates, followed by saponification to the lithium salt and subsequent decarboxylative trifluoromethylthiolation. This method effectively converts an ester group into a trifluoromethylthio group, yielding products valuable for medicinal chemistry.
Copper-Catalyzed Carbon-Carbon Bond Formation with Pyridylacetates
Copper catalysis plays a significant role in various carbon-carbon bond forming reactions, offering mild conditions and good functional group tolerance. Recent advancements have demonstrated the utility of copper in the functionalization of pyridylacetates.
One notable example is the copper-catalyzed α-indolmethylation of 2-pyridylacetates with 3-indoleacetic acids. This reaction proceeds via the generation of alkylideneindolenine electrophiles, which are formed through the oxidative decarboxylation of 3-indoleacetic acids. The method exhibits good versatility and can be extended to other activated esters and nitroalkanes, demonstrating its broad applicability in synthesizing functionalized pyridine derivatives.
Another application of copper catalysis involves the cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes for the synthesis of substituted indolizines. This method leverages the cleavage of carbon-fluorine bonds and provides a straightforward and efficient route to various bisubstituted indolizine (B1195054) derivatives with good functional group compatibility and moderate to good yields. These copper-catalyzed methodologies offer valuable tools for constructing complex molecular architectures from readily available pyridylacetate precursors.
Synthesis of Heterocyclic Systems Incorporating Pyridylacetate Moieties
Pyridylacetate moieties, including this compound and its isomers like 2-pyridylacetate (B8455688), are versatile building blocks in the construction of diverse heterocyclic systems. Their inherent reactivity, particularly at the α-carbon to the pyridine ring, makes them amenable to various cyclization and annulation reactions.
Indolizine Synthesis via Reactions Involving Pyridylacetates
Indolizines, a class of fused heterocyclic compounds comprising a pyrrole (B145914) ring fused to a pyridine ring, are of considerable interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The synthesis of indolizines often leverages the reactivity of pyridylacetates.
One prominent strategy involves the annulation of 2-pyridylacetates with ynals. This metal-free and additive-free approach, conducted under molecular oxygen, provides 3-acylated indolizines in good yields and exhibits broad functional group tolerance. innexscientific.comnih.gov Another method describes the oxidative linkage of C–C and C–N bonds from 2-pyridylacetates, often facilitated by a cooperative catalytic system involving iodine (I₂) and copper bromide (CuBr₂). This protocol, conducted under mild conditions, enables the synthesis of indolizine-1-carboxylates through an Ortoleva–King reaction followed by aldol (B89426) condensation.
Furthermore, 2-pyridylacetates have been utilized in three-component reactions with ynals and alcohols or thiols, offering a straightforward, solvent-free, and metal-free pathway to construct indolizines. nih.gov Metal-free cascade reactions, such as the Michael/Sₙ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, have also proven effective, yielding functionalized indolizines with high efficiency (up to 99% yield). nih.gov
The versatility of pyridylacetates in indolizine synthesis is summarized in the table below, highlighting key reaction types and typical outcomes:
Table 1: Synthetic Strategies for Indolizine Formation from Pyridylacetates
| Pyridylacetate Derivative | Reactant(s) | Key Conditions | Product Type | Yield Range (Typical) | Reference |
| 2-Pyridylacetates | Ynals | Molecular Oxygen, Metal-free, Additive-free | 3-Acylated Indolizines | Good yields | innexscientific.comnih.gov |
| 2-Pyridylacetates | Acetophenone derivatives | I₂, CuBr₂, DTBP, 75–80 °C | Indolizine-1-carboxylates | Moderate to good | |
| 2-Pyridylacetates | Ynals, Alcohols/Thiols | Solvent-free, Metal-free | Substituted Indolizines | Good efficiency | nih.gov |
| 2-Pyridylacetates | Bromonitroolefins | Transition metal-free, Cascade Michael/Sₙ2/Aromatization | Functionalized Indolizines | Up to 99% | nih.gov |
| 2-Pyridylacetates | Unsaturated ketones/chalcones | Metal-catalyzed or I₂-catalyzed [3+2] cyclization | Ester-substituted Indolizines | Moderate to good | nih.gov |
| 2-Pyridylacetates | Alkynes | Silver carbonate catalysis | Di- and Tri-substituted Indolizines | One-pot | nih.gov |
Advanced Derivatization Strategies of this compound for Research Applications
The carboxylic acid group and the pyridine nitrogen in this compound provide multiple sites for derivatization, enabling the synthesis of a wide array of functionalized compounds for various research applications.
Formation of Salts and Esters of this compound
This compound, being a carboxylic acid, readily undergoes salt formation and esterification.
Salt Formation: 3-Pyridylacetic acid reacts with bases, such as sodium hydroxide (B78521) (NaOH), to yield this compound salts. A common commercially available salt is 3-pyridylacetic acid hydrochloride, which is a white crystalline solid.
Ester Formation: Esters of this compound can be synthesized through the esterification of 3-pyridylacetic acid with appropriate alcohols, typically in the presence of an acid catalyst like sulfuric acid (H₂SO₄). For instance, methyl this compound is formed by reacting 3-pyridylacetic acid with methanol, and ethyl this compound is derived from ethanol (B145695). These esters have been explored for their biological activities, including their role as inhibitors of enzymes such as 17α-hydroxylase/C17,20-lyase. An alternative method for ester formation involves a three-component synthesis utilizing activated pyridine-N-oxides and Meldrum's acid derivatives, followed by treatment with an alcohol and a base.
Amide Formation and Other Functional Group Interconversions of this compound
The carboxylic acid functionality of this compound allows for its transformation into amides and other derivatives, which are crucial in synthetic organic chemistry.
Amide Formation: Amides of this compound can be synthesized by reacting 3-pyridylacetic acid with various amines (e.g., ammonia (B1221849) or primary/secondary amines) in the presence of coupling agents. A more advanced strategy for amide synthesis involves a three-component reaction where a crude intermediate, derived from activated pyridine-N-oxides and Meldrum's acid derivatives, is reacted with an amine under microwave irradiation, yielding amides in good yields.
Other Functional Group Interconversions: The reactivity of the carboxylic acid group and the pyridine ring in this compound enables a range of other functional group interconversions. While specific examples for this compound beyond salts, esters, and amides are less detailed in the provided search results, the general principles of functional group interconversion in organic synthesis apply. These principles involve transformations such as substitution, addition, elimination, oxidation, and reduction, allowing chemists to modify the molecule's properties and reactivity.
Synthesis of Deuterated Analogs for Kinetic Isotope Effect Studies
Deuterated analogs of this compound are synthesized for use in kinetic isotope effect (KIE) studies, which are invaluable tools for elucidating reaction mechanisms.
Synthesis of Deuterated Analogs: Deuterium-labeled 3-pyridylacetic acid, such as 3-Pyridylacetic-d₂ acid-OD deuterium (B1214612) chloride, can be prepared through isotopic exchange methods. These syntheses involve replacing hydrogen atoms with deuterium atoms at specific positions within the molecule.
Application in Kinetic Isotope Effect Studies: KIE studies exploit the change in reaction rate when an atom in a reactant is replaced by its heavier isotope (e.g., deuterium for hydrogen). By comparing the reaction rates of the undeuterated and deuterated compounds, researchers can gain insights into the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes in the transition state. For this compound, deuterated forms are particularly useful for studying kinetic isotope effects in catalytic or metabolic pathways. In some cases, deuteration can also enhance the metabolic stability of a compound by slowing down enzymatic degradation, such as that mediated by CYP450 enzymes.
Complexation with Transition Metals
The coordination of this compound with transition metals has led to the development of various polymeric structures and complexes with potential catalytic applications. The ligand's ability to bridge metal ions through its pyridyl nitrogen and carboxylate oxygen atoms is a key feature in the assembly of these compounds.
While complexes of many pyridine-carboxylic acids have been extensively studied, those involving this compound are less common. nih.gov One notable example is a zinc(II) coordination polymer, poly[trans-diaquabis[μ2-2-(pyridin-3-yl)acetato-κ2 N:O]zinc], with the formula [Zn(C7H6NO2)2(H2O)2]n. nih.goviucr.org In this compound, the zinc(II) cation resides on an inversion center and is coordinated by four this compound anions and two water molecules. nih.goviucr.orgpsu.eduresearchgate.net This arrangement results in a distorted octahedral geometry (ZnN2O4). nih.goviucr.org The this compound ligand uses its pyridine nitrogen and one carboxylate oxygen atom to connect to two different zinc(II) centers, forming a two-dimensional polymeric network. nih.goviucr.org The crystal structure is further stabilized by intermolecular O—H⋯O hydrogen bonds involving the coordinated water molecules and carboxylate oxygen atoms. nih.gov
The characterization of such transition metal complexes typically involves a combination of single-crystal X-ray diffraction to determine the precise three-dimensional structure, along with various spectroscopic methods. tsijournals.comresearchgate.net Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group to the metal center, often observed as a shift in the characteristic C=O stretching frequencies. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution, while UV-Visible spectroscopy offers insights into the electronic transitions within the complex. tsijournals.comresearchgate.netuobaghdad.edu.iq
| Parameter | Value |
|---|---|
| Chemical Formula | [Zn(C7H6NO2)2(H2O)2] |
| Molecular Weight | 373.66 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.175 (2) |
| b (Å) | 8.686 (2) |
| c (Å) | 9.574 (2) |
| β (°) | 105.928 (3) |
| Volume (Å3) | 733.8 (3) |
| Z | 2 |
Palladium complexes are renowned for their catalytic prowess in a wide array of chemical transformations, particularly in carbon-carbon bond-forming cross-coupling reactions. analis.com.my While specific studies on the catalytic activity of palladium-3-pyridylacetate complexes are not widely documented, research on analogous complexes with pyridine-carboxylate ligands provides significant insights into their potential. These ligands, which feature both N- and O-donor atoms, can form stable and efficient catalysts with palladium. acs.orgresearchgate.net
Palladium(II) complexes bearing various substituted pyridine ligands have proven to be effective and versatile precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. acs.orgresearchgate.net For instance, monomeric mixed-ligand palladium complexes containing N-heterocyclic carbene (NHC) and pyridine-carboxylic acid ligands (including nicotinic acid, or pyridine-3-carboxylic acid) have been synthesized. rsc.org These complexes demonstrated catalytic activity in aqueous Suzuki–Miyaura cross-coupling reactions, highlighting the utility of the pyridine-carboxylate framework in facilitating catalysis under environmentally benign conditions. rsc.org The catalytic efficiency of such systems is influenced by factors like the electronic properties of the pyridine ring substituents and the stability of the complex. acs.orgresearchgate.net The N,O-bidentate nature of these ligands can increase the steric hindrance and electron density at the metal center, which may favor key steps in the catalytic cycle like oxidative addition and reductive elimination. researchgate.net
| Catalyst Type | Ligand Type | Reaction | General Outcome |
|---|---|---|---|
| Pd(II) Complexes | Substituted Pyridines | Suzuki–Miyaura, Heck Coupling | Excellent yields (>90%) for most precursors. acs.org |
| Pd-NHC Complexes | Pyridine-Carboxylic Acids | Aqueous Suzuki–Miyaura Coupling | Active in aqueous media; dicarboxylic ligands enhance reactivity. rsc.org |
| NNN Pincer Pd(II) Complexes | Pyridine-dicarboxamide | Heck Coupling, Suzuki-Miyaura | Efficient activity, with some complexes achieving nearly 100% conversion. researchgate.net |
The functionalization of polyoxometalates (POMs) with organic ligands allows for the creation of hybrid materials with tailored properties. Research in this area has produced polyoxovanadate (POV) compounds incorporating ligands derived from 3-pyridylacetic acid. researchgate.netresearchgate.net Specifically, a mixed-valent polyoxovanadate has been synthesized that contains a 1-hydroxy-2-(3-pyridyl)ethylidene-1,1-bisphosphonate ligand. researchgate.netresearchgate.net This ligand is a derivative of this compound, featuring a bisphosphonate group attached to the carbon adjacent to the pyridine ring.
The resulting compound has the chemical formula (NH4)4[H6(VIVO2)(VV2O5)2{O3P–C(O)(CH2-3-C5NH4)-PO3}2]•8H2O. researchgate.net It is an isostructural mixed-valent polyoxovanadate, containing both Vanadium(IV) and Vanadium(V) centers. researchgate.net The synthesis of these complex structures demonstrates the ability of pyridylacetate-derived functional groups to be integrated into inorganic polyoxometalate frameworks, opening avenues for new materials with potential applications in catalysis, magnetism, and medicine. nih.gov
Lanthanide-Based Coordination Polymers and Complexes Involving this compound
The unique electronic and optical properties of lanthanide ions make them prime candidates for the construction of functional materials, particularly those with luminescent and magnetic properties. nih.goviucr.org The this compound ligand, in combination with other ancillary ligands, has been successfully employed to create novel lanthanide-based complexes. acs.org
Recent research has unveiled the first examples of lanthanide-based complexes constructed from this compound (3-PAA). acs.org A series of isomorphous, dinuclear complexes with the general formula Ln2(3-PAA)2(μ-Cl)2(phen)42 (where phen is 1,10-phenanthroline) have been synthesized for several lanthanide ions. acs.orgnih.govresearchgate.net The synthesis is typically achieved through solvothermal methods, where factors such as pH and reaction temperature play a crucial role in the formation and crystallization of the final dinuclear product. acs.org
Single-crystal X-ray diffraction studies reveal a dinuclear structure for these compounds. acs.orgnih.gov For example, in the dysprosium(III) analogue, [Dy2(μ2-PAA)4(Cl)2(phen)2], the two Dy(III) ions are bridged by two chloride ions and four this compound ligands. nih.goviucr.orgiucr.org The this compound ligands exhibit varied coordination modes, contributing to the stable dinuclear core. nih.goviucr.org The use of the bulky 1,10-phenanthroline (B135089) ligand helps to block additional coordination sites on the lanthanide ions, favoring the formation of these discrete polynuclear structures rather than extended polymers. acs.org Furthermore, these dinuclear units can self-assemble into higher-order supramolecular chains through intermolecular forces like face-to-face π–π stacking interactions between the aromatic phenanthroline ligands of adjacent dimers. nih.goviucr.org
| Complex Number | Lanthanide Ion (Ln) | General Formula |
|---|---|---|
| 1 | Gadolinium (Gd) | Ln2(3-PAA)2(μ-Cl)2(phen)42 |
| 2 | Dysprosium (Dy) | |
| 3 | Europium (Eu) | |
| 4 | Terbium (Tb) |
A primary motivation for combining lanthanide ions with organic ligands is to harness the "antenna effect" for enhanced luminescence. mdpi.comscielo.br Lanthanide ions themselves have very weak light absorption due to their spin- and parity-forbidden f-f transitions. acs.org However, by coordinating them with strongly absorbing organic ligands (chromophores), this limitation can be overcome. The organic ligand absorbs incident light (typically UV) and transfers the excitation energy to the central lanthanide ion, which then emits light through its characteristic, sharp emission bands. acs.orgineosopen.org
The dinuclear europium(III) and terbium(III) complexes with this compound and 1,10-phenanthroline are excellent examples of this principle. acs.orgnih.gov Both the this compound and phenanthroline ligands are aromatic, π-conjugated molecules capable of acting as efficient antennas. acs.org Upon excitation, these complexes exhibit strong, characteristic luminescence. The Eu(III) complex shows bright red emission, corresponding to the ⁵D₀ → ⁷Fⱼ transitions, while the Tb(III) complex displays its signature green luminescence from the ⁵D₄ → ⁷Fⱼ transitions. acs.orgmdpi.comnih.gov The observation of this intense, metal-centered emission confirms that the ligand-to-lanthanide energy transfer process is highly efficient in these systems. acs.orgnih.gov The mechanism of this transfer involves the ligand absorbing a photon, undergoing intersystem crossing to a triplet excited state, and then transferring its energy non-radiatively to the resonant energy levels of the coordinated lanthanide ion. ineosopen.org
| Lanthanide Ion | Observed Emission Color | Key Electronic Transition | Energy Transfer |
|---|---|---|---|
| Europium (Eu) | Red | 5D0 → 7FJ (J=0-4) | Efficient ligand-to-metal energy transfer observed. acs.orgnih.gov |
| Terbium (Tb) | Green | 5D4 → 7FJ (J=6-0) | Efficient ligand-to-metal energy transfer observed. acs.orgnih.gov |
Coordination Chemistry and Metal Organic Complexes of 3 Pyridylacetate
Lanthanide Complexes
The unique 4f electronic structures of lanthanide ions make their complexes with 3-pyridylacetate compelling candidates for advanced magnetic materials. acs.orgiucr.org Specifically, ions like Gadolinium(III) and Dysprosium(III) have been central to the exploration of the magnetocaloric effect (MCE) and single-molecule magnet (SMM) behavior. acs.org
Research into dinuclear lanthanide complexes incorporating this compound (3-PAA) and 1,10-phenanthroline (B135089) (phen) as ligands has yielded significant findings in this area. acs.orgnih.gov A study of a family of isomorphous, dinuclear complexes with the general formula Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ revealed distinct magnetic properties dependent on the lanthanide ion used. acs.orgnih.govnih.gov
The Gadolinium(III) variant of this complex is a notable example of the magnetocaloric effect. nih.gov Gd(III) is an ideal candidate for MCE materials due to its large spin ground state (S = 7/2) and negligible magnetic anisotropy. acs.org Magnetic studies of the dinuclear Gd(III) complex demonstrated a significant MCE, which is crucial for potential applications in cryogenic refrigeration. acs.org The maximum magnetic entropy change (-ΔSmmax) was determined to be 19.03 J kg⁻¹ K⁻¹ at a temperature of 2 K with an applied magnetic field change (ΔH) of 5 T. acs.orgnih.govnih.gov The temperature dependence of the magnetic susceptibility for this complex showed a room temperature χMT value of 15.61 cm³ K mol⁻¹, which aligns well with the theoretical value of 15.75 cm³ K mol⁻¹ for two non-interacting Gd(III) ions. nih.gov
The Dysprosium(III) analogue of the same dinuclear structure exhibits field-induced single-molecule magnet (SMM) behavior. nih.gov Dy(III) ions, with their large magnetic moment and strong anisotropy, are prime candidates for constructing SMMs, which have potential applications in high-density data storage and quantum computing. acs.org The dinuclear Dy(III) complex, Dy₂(3-PAA)₂(μ-Cl)₂(phen)₄₂, displays slow relaxation of magnetization under an applied magnetic field. nih.govnih.gov This SMM behavior is characterized by an effective energy barrier (Ueff) for the reversal of magnetization of 19.02 K. acs.orgnih.govnih.gov The experimental χMT value at 300 K was 28.08 cm³ K mol⁻¹, consistent with the expected value of 28.34 cm³ K mol⁻¹ for two isolated Dy(III) ions. nih.gov The increase in χMT upon cooling to 36 K suggests ferromagnetic interactions between the Dy(III) ions. nih.gov
Table 1: Magnetic Properties of Dinuclear Lanthanide-3-Pyridylacetate Complexes
| Compound Formula | Lanthanide Ion (Ln) | Magnetic Phenomenon | Key Parameter | Value | Conditions |
|---|---|---|---|---|---|
| Gd₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ | Gd(III) | Magnetocaloric Effect (MCE) | -ΔSmmax | 19.03 J kg⁻¹ K⁻¹ | T = 2 K, ΔH = 5 T |
The synthesis of lanthanide-3-pyridylacetate complexes is a nuanced process where several experimental parameters must be precisely controlled to obtain crystalline products with desired structures. nih.govethernet.edu.et Among these, pH and reaction temperature have been identified as playing a critical role, particularly in solvothermal and hydrothermal synthesis methods. acs.orgnih.govethernet.edu.et
In the solvothermal synthesis of the dinuclear Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ complexes (where Ln = Gd, Dy, Eu, Tb), systematic studies confirmed that both the pH and the temperature of the reaction are key for the successful formation of the final products. acs.orgnih.gov For this specific family of complexes, the initial pH of the reaction mixture was maintained within a narrow range of 5.5 to 6.5. nih.gov This control is essential as pH influences the deprotonation state of the carboxylic acid group on the 3-pyridylacetic acid ligand, which is fundamental to its coordination with the lanthanide ion. ethernet.edu.etmdpi.com
Temperature is another dominant factor. ethernet.edu.et Hydrothermal and solvothermal reactions are typically conducted at elevated temperatures to increase the solubility of reactants and facilitate the crystallization of the metal-organic framework. ethernet.edu.et For instance, the synthesis of a dinuclear dysprosium complex, [Dy₂(μ₂-PAA)₄(Cl)₂(phen)₂], was achieved by heating the reactants in a Teflon-lined stainless steel vessel at a constant temperature of 433 K (160 °C) for three days. iucr.orgiucr.org
While pH and temperature are primary determinants, other factors also impact the formation and crystallization of lanthanide-3-pyridylacetate complexes. These include the concentration and type of reactants, the choice of solvent, and the reaction time. acs.orgnih.gov The interplay of these conditions dictates the final structure and purity of the resulting coordination compound.
Table 2: Representative Reaction Conditions for Lanthanide-3-Pyridylacetate Complex Formation
| Complex Type | Synthesis Method | pH Range | Temperature | Reference |
|---|---|---|---|---|
| Dinuclear Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ | Solvothermal | 5.5–6.5 | Not specified in detail | nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound (3-PAA) |
| 1,10-phenanthroline (phen) |
| Gadolinium(III) |
| Dysprosium(III) |
| Europium(III) |
| Terbium(III) |
| Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ |
| Gd₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ |
| Dy₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ |
Biochemical Pathways and Metabolic Fate of 3 Pyridylacetate
Role as a Key Metabolite in Xenobiotic Degradation Pathways
3-Pyridylacetate is recognized as a crucial metabolite within the degradation pathways of various xenobiotic compounds, particularly those derived from tobacco. nih.govutsa.edunih.govfoodb.cax-mol.netmasterorganicchemistry.com
3-Pyridylacetic acid is identified as a breakdown product of nicotine (B1678760) and other tobacco alkaloids, forming an integral part of the nicotine degradation pathway. nih.govutsa.edunih.govfoodb.cax-mol.netmasterorganicchemistry.com Its formation occurs from 4-(3-pyridyl)-butanoate. utsa.edunih.govfoodb.ca The broader nicotine degradation pathway involves several metabolites, including this compound, 4-(3-pyridyl)-butanoate, cotinine (B1669453) methonium ion, cotinine glucuronide, and trans-3-hydroxycotinine glucuronide. masterorganicchemistry.com Studies have detected this compound in human urine following the administration of cotinine, further supporting its role as a nicotine metabolite.
Myosmine (B191914), an alkaloid present in tobacco products and various foods, serves as a significant source for the formation of 3-pyridylacetic acid. utsa.edunih.gov Investigations into myosmine metabolism in Wistar rats have identified 3-pyridylacetic acid as one of the two major urinary metabolites. In these studies, 3-pyridylacetic acid accounted for 20-26% of the total radioactivity recovered in urine, while 4-oxo-4-(3-pyridyl)butyric acid (keto acid) constituted 50-63%. Together, these two metabolites represented over 70% of the total urinary radioactivity. utsa.edunih.gov Minor metabolites observed in myosmine metabolism include 3-pyridylmethanol (3-5%), 3'-hydroxymyosmine (2%), and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) (1-3%).
Table 1: Major and Minor Metabolites of Myosmine in Wistar Rats
| Metabolite | Percentage of Total Radioactivity in Urine (%) utsa.edunih.gov |
| 3-Pyridylacetic acid | 20-26 |
| 4-oxo-4-(3-pyridyl)butyric acid | 50-63 |
| 3-Pyridylmethanol | 3-5 |
| 3'-Hydroxymyosmine | 2 |
| HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) | 1-3 |
3-Pyridylacetic acid is structurally considered a higher homologue or analog of nicotinic acid. nih.govutsa.edunih.govfoodb.ca Early research, such as a 1962 study, conducted comparative analyses of 3-pyridineacetic acid and nicotinic acid, examining their blood levels, urinary elimination, and the excretion of their derivatives in humans. foodb.ca This highlights a historical interest in understanding the metabolic relationship and distinct profiles of these closely related pyridine (B92270) carboxylic acids in biological systems.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Pyridylacetate
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise molecular structure of 3-Pyridylacetate, offering detailed information on its atomic connectivity and electronic environment.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern AnalysisMass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its fragmentation patterns, which provide further structural insights. For this compound (PubChem CID 87289), gas chromatography-mass spectrometry (GC-MS) data indicates a top peak at m/z 137, which corresponds to its molecular ion (M+).nih.govThe computed molecular weight for this compound (C₇H₇NO₂) is approximately 137.14 g/mol .nih.gov
Tandem mass spectrometry (MS-MS) experiments further reveal characteristic fragmentation pathways. For instance, with a precursor ion at m/z 138.055 (likely [M+H]⁺), a prominent fragment ion is observed at m/z 96.2. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the precise determination of the molecular formula by distinguishing between compounds with very similar nominal masses. bu.edu.eg
Table 1: Key Mass Spectrometry Data for this compound
| Technique | Ion Type | m/z (Top Peak) | Notes | Reference |
| GC-MS | M⁺ | 137 | Molecular ion peak | nih.gov |
| MS-MS | [M+H]⁺ (Precursor) | 138.055 | Precursor ion for fragmentation | nih.gov |
| MS-MS | Fragment | 96.2 | Top fragment from MS-MS of [M+H]⁺ | nih.gov |
X-Ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction techniques are fundamental for characterizing the solid-state structure of crystalline compounds, providing atomic-resolution details of their arrangement in a crystal lattice.
Chromatographic Separations and Coupled Techniques
Chromatographic methods are indispensable for separating this compound from complex mixtures and for assessing its purity. When coupled with detection systems like mass spectrometry, they offer highly sensitive and selective analysis.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purity assessment and isolation of this compound. This method leverages the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. For this compound, reverse-phase (RP) HPLC is a common approach. sielc.com
Typical HPLC conditions for the analysis of this compound involve a mobile phase comprising a mixture of acetonitrile (B52724) (MeCN), water, and an acidic modifier such as phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is often replaced with formic acid to ensure compatibility and enhance ionization. sielc.com Columns like the Newcrom R1 HPLC column have been specifically utilized for the separation of 3-Pyridyl acetate (B1210297) (an ester derivative, though conditions for the acid would be similar). sielc.com
The separation of pyridylacetic acid isomers, including 3-Pyridylacetic acid, can be challenging with traditional single-mode chromatography due to their structural similarities. However, mixed-mode chromatography, employing columns such as Primesep C and Primesep N, offers enhanced resolution. zodiaclifesciences.comzodiaclifesciences.com These columns facilitate multiple interaction modes, such as hydrophobic and cation-exchange (Primesep C) or hydrophilic and cation-exchange (Primesep N), which exploit subtle structural differences to achieve effective separation. zodiaclifesciences.com
Detection of this compound in HPLC can be achieved using various detectors, including Ultraviolet (UV) detection, commonly at 270 nm, Evaporative Light-Scattering Detection (ELSD), Corona Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) detection. zodiaclifesciences.comzodiaclifesciences.comsielc.com The scalability of these liquid chromatography methods also allows for preparative separation, enabling the isolation of impurities or the compound itself in larger quantities. sielc.com
An example of HPLC conditions for the separation of pyridylacetic acid isomers is provided below, demonstrating the utility of mixed-mode columns:
Table 1: Representative HPLC Conditions for Pyridylacetic Acids
| Parameter | Value | Source |
| Column Type | Primesep C or Primesep N | zodiaclifesciences.com |
| Mobile Phase | Acetonitrile/Water (e.g., 10/90%) | sielc.com |
| Buffer (optional) | Ammonium Formate (AmFm) pH 4.0, 10 mM | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV (270 nm), ELSD, CAD, MS | zodiaclifesciences.com |
| Analytes | 2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid | zodiaclifesciences.com |
This table is designed to be interactive, allowing users to filter by column type or detection method.
For compounds like this compound, which possesses a carboxylic acid group and a pyridine (B92270) nitrogen, chemical derivatization is often employed to significantly enhance detection sensitivity and improve chromatographic behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. upf.edudiva-portal.orgsemanticscholar.orgddtjournal.comdaneshyari.com Derivatization modifies the compound's chemical structure by adding a "tag," which can lead to improved ionization efficiency, better separation, and facilitated structural elucidation. daneshyari.com
Several derivatization agents have been successfully applied to carboxylic acids, a functional group present in this compound:
o-Benzylhydroxylamine (oBHA) and 2-Picolyl Amine (2-PA): These reagents have been described for derivatizing carboxylic acids. Studies comparing their performance for polycarboxylic acids have shown that oBHA generally provides superior sensitivity, more stable derivatives, and better chromatographic behavior. upf.edu
3-Nitrophenylhydrazine (3-NPH) and Aniline: These are common derivatization agents for carboxylic acids, frequently used in conjunction with condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). diva-portal.orgnih.gov The derivatization with 3-NPH has shown high efficiency, with derivatization efficiencies for short-chain fatty acids often close to 100%. nih.gov
p-Dimethylaminophenacyl Bromide (DmPABr): This reagent is particularly effective for labeling carboxylic acids. It not only improves performance in HPLC with UV detection but also significantly enhances LC-MS analysis by introducing a mass tag and improving ionization. acs.org DmPABr can reverse the polarity of carboxylic acids from negative to positive, which boosts detection in Multiple Reaction Monitoring (MRM) mode. longdom.org This charge reversal, combined with Electrospray Ionization (ESI), increases specificity, sensitivity, and baseline resolution, making it highly suitable for quantifying trace amounts of dicarboxylic acids in biological fluids. longdom.org
The selection of a derivatization reagent depends on the specific functional group of the target compound and the analytical goals, aiming for fast, efficient, and specific reactions that form stable products. daneshyari.com
Table 2: Common Derivatization Reagents for Carboxylic Acids in LC-MS
| Derivatizing Agent | Primary Benefit in LC-MS | Coupling Agent (if applicable) | Source |
| o-Benzylhydroxylamine (oBHA) | Enhanced sensitivity, stable derivatives, better chromatography | N/A | upf.edu |
| 2-Picolyl Amine (2-PA) | Enhanced sensitivity, improved chromatographic behavior | N/A | upf.edusemanticscholar.org |
| 3-Nitrophenylhydrazine (3-NPH) | High derivatization efficiency, improved chromatographic behavior | EDC | diva-portal.orgnih.gov |
| Aniline | Improved chromatographic behavior, ionization | EDC | nih.gov |
| p-Dimethylaminophenacyl Bromide (DmPABr) | Mass tag introduction, polarity reversal, enhanced ionization | N/A | acs.orglongdom.org |
This table is designed to be interactive, allowing users to filter by reagent or benefit.
Thermal Analysis (e.g., Thermogravimetric Analysis) in Complex Characterization
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability, decomposition patterns, and composition of this compound. TGA measures the change in a material's weight as a function of temperature or time under a controlled atmosphere. uptti.ac.inmat-cs.compolymerinnovationblog.com
Key insights provided by TGA include:
Thermal Stability: It identifies the temperature ranges over which the compound remains stable and the onset of decomposition. uptti.ac.inmat-cs.com
Decomposition Temperatures and Mass Loss Events: TGA plots reveal distinct steps corresponding to mass loss, which can be attributed to the evaporation of volatile components (e.g., absorbed moisture, residual solvents), the release of reaction products, or the degradation of the main compound. polymerinnovationblog.commvpsvktcollege.ac.in
Compositional Analysis: By quantifying the mass loss at different temperature intervals, TGA can determine the percentage of various components, such as moisture content, organic content, and inorganic residues (ash). polymerinnovationblog.commvpsvktcollege.ac.in
Degradation Mechanism and Kinetics: TGA data can be used to study the kinetics of thermal decomposition and to infer the mechanisms by which a material degrades. polymerinnovationblog.commvpsvktcollege.ac.in
For pyridine carboxylic acids, TGA has been employed to investigate the thermal behavior of their complexes and co-crystals. For instance, TGA analysis has correlated pyridine loss from co-crystallized pyridine-benzenepolycarboxylic acids with the strength of hydrogen bonds in their crystal structures. rsc.org Similarly, the high thermal stability of novel squaric acid complexes with pyridine carboxylic acids has been confirmed using TGA, often in conjunction with Differential Scanning Calorimetry (DSC). nih.govrsc.org In the context of functionalized nanoparticles, TGA is a standard characterization tool, as seen with pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles. tandfonline.com
Table 3: Applications and Information Derived from TGA
| Parameter Measured/Analyzed | Information Provided | Source |
| Weight Change vs. Temperature | Thermal stability, decomposition temperatures | uptti.ac.inmat-cs.com |
| Mass Loss Events | Volatile components, reaction products, decomposition products | polymerinnovationblog.commvpsvktcollege.ac.in |
| Residual Mass | Inorganic content, ash | polymerinnovationblog.commvpsvktcollege.ac.in |
| Decomposition Pattern | Material characterization, degradation mechanism | mvpsvktcollege.ac.in |
| Kinetics | Reaction kinetics of thermal processes | polymerinnovationblog.commvpsvktcollege.ac.in |
This table is designed to be interactive, allowing users to filter by parameter or information type.
Mechanistic Investigations in 3 Pyridylacetate Chemical Reactivity
Unraveling Reaction Mechanisms in Organic Transformations Involving 3-Pyridylacetate
The chemical transformations involving this compound often proceed through well-defined mechanistic pathways, including nucleophilic substitutions, cyclization reactions, and decarboxylation processes.
3-Pyridylacetic acid and its derivatives can participate in nucleophilic substitution reactions. For instance, 3-Pyridylacetic acid hydrochloride can act as a Brønsted acid, protonating substrates such as amines or alcohols, thereby facilitating subsequent nucleophilic reactions. The pyridyl group may also contribute to stabilizing transition states through π-π interactions, similar to its nicotinic acid homologs e-bookshelf.de.
In synthetic routes, pyridylacetic acid derivatives can be formed via nucleophilic substitution on activated pyridine-N-oxides. This involves Meldrum's acid derivatives acting as nucleophiles to substitute at activated pyridine-N-oxides, followed by further transformations researchgate.netacs.org. This approach highlights the utility of pyridylacetic acid precursors as nucleophilic partners in complex synthesis. For example, the coupling of Meldrum's acid derivative with pyridine-N-oxides, activated by tosyl chloride (TsCl), followed by methanolysis/decarboxylation, yields pyridyl-substituted propionate (B1217596) esters researchgate.net.
While this compound itself may not be directly involved in many reported cyclization reactions, its isomers and related pyridylacetate derivatives are known to undergo such transformations. For example, 2-pyridylacetate (B8455688) derivatives have been utilized in cyclization reactions, such as Knoevenagel-type condensation followed by oxygen (O₂)-mediated nucleophilic 5-exo-dig ring closure to yield 3-acylated indolizines lookchem.com. Another example involves the HFIP-promoted intramolecular dearomative annulation of pyridylacetate derivatives, leading to functionalized 3,4-dihydroquinolizin-2-ones wikipedia.org. These reactions often involve the formation of new heterocyclic rings, driven by the inherent reactivity of the pyridyl and acetate (B1210297) moieties.
Direct radical mechanism studies specifically focusing on this compound are less extensively documented compared to other pyridyl isomers or general pyridine (B92270) chemistry. However, radical pathways are implicated in the derivatization of related pyridine compounds. For instance, the oxidation of alkylpyridines to their corresponding alcohols is believed to proceed via a radical mechanism researchgate.net.
In the context of pyridylacetate derivatives, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been reported, providing access to methylthio-substituted indolizines researchgate.net. While this pertains to an isomer, it suggests the potential for radical intermediates in the broader pyridylacetate class. Interestingly, in some cyclization reactions involving 2-pyridylacetate, a radical mechanism was explicitly disproved by control experiments, indicating that nucleophilic pathways were predominant lookchem.com.
Furthermore, recent research on lanthanide complexes incorporating 3-pyridylacetic acid as a ligand has revealed photoinduced electron transfer (PET) mechanisms involving photogenerated radicals. These radicals can significantly influence the magnetic interactions within the complexes, leading to phenomena such as field-induced single-molecule magnetism hmdb.ca. This suggests that while 3-PAA itself might not typically undergo radical reactions, its coordination compounds can exhibit radical-actuated properties.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a critical reaction in the synthesis of various organic compounds. For pyridylacetic acids, the ease of decarboxylation is highly dependent on the position of the acetic acid group relative to the pyridine nitrogen. Notably, 2-pyridylacetic acid and 4-pyridylacetic acid readily undergo thermal decarboxylation, whereas 3-pyridylacetic acid is generally considered stable to thermal decarboxylation google.com. This difference in stability is a key mechanistic distinction.
The mechanism of decarboxylation for β-keto carboxylic acids, which serves as a model for some pyridylacetic acid derivatives, typically involves a six-membered cyclic transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to a ketone. In the context of pyridylacetic acids, this process can be influenced by the electronic environment provided by the nitrogen atom. For example, the Hammick reaction, involving the thermal decarboxylation of α-picolinic acid (pyridine-2-carboxylic acid), is believed to proceed through a carbene intermediate. This intermediate then undergoes nucleophilic attack by an electrophile (e.g., aldehyde or ketone), followed by intramolecular proton transfer to yield 2-pyridyl-carbinols.
In synthetic strategies, decarboxylation is often employed as a final step to achieve desired products. For instance, a three-component synthesis of substituted pyridylacetic acid derivatives involves the initial nucleophilic substitution of activated pyridine-N-oxides by Meldrum's acid derivatives, followed by ring-opening and facile decarboxylation to yield the target compounds researchgate.netacs.org. This highlights decarboxylation as an integral part of multistep synthetic pathways for pyridylacetic acid derivatives.
Mechanistic Insights into Molecular Interactions with Biological Targets
3-Pyridylacetic acid and its derivatives exhibit various biological activities, often mediated by their specific interactions with enzymes and receptors.
3-Pyridylacetic acid (as its hydrochloride salt) can act as a ligand, interacting with specific molecular targets such as enzymes and receptors to modulate their activity e-bookshelf.de. This binding capability is crucial for its biological effects.
One significant area of investigation involves its potential as an enzyme inhibitor. A derivative of 3-Pyridylacetic acid, TAK-100 ([5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid), has been identified as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-4). Ligand-binding studies and X-ray cocrystal structure analysis have elucidated the mechanistic details of this inhibition. The carboxylic acid group of TAK-100 forms a salt-bridge interaction with critical active-site residues, specifically Arg125, within the catalytic region of DPP-4, thereby increasing its inhibitory activity. This demonstrates a precise molecular interaction leading to enzymatic modulation.
Beyond direct enzyme and receptor binding, 3-Pyridylacetic acid derivatives have been implicated in modulating various cellular processes, contributing to their observed biological activities.
Neuroprotective Effects: While 3-Pyridylacetic acid is a known metabolite of nicotine (B1678760), specific detailed mechanistic insights into its direct neuroprotective actions for the 3-isomer are less available in the provided literature. However, an isomer, 2-pyridylacetic acid, has been suggested to exhibit neuroprotective effects by mitigating oxidative stress in neuronal cells nih.gov. This suggests a potential general mechanism for pyridylacetic acids in cellular protection, possibly through antioxidant pathways or modulation of cellular redox states, though further direct investigation on 3-PAA's specific neuroprotective mechanisms would be beneficial.
Antiviral Properties: Derivatives of 3-Pyridylacetic acid have shown promising antiviral properties by interfering with viral replication. For instance, studies have explored their potential as inhibitors of viral proteases, particularly against HIV, positioning them as candidates for antiviral drug development e-bookshelf.de. Furthermore, 3-Pyridylacetic acid derivatives have been evaluated for their ability to inhibit the SARS-CoV-2 main protease (3CLpro), demonstrating significant antiviral activity. The mechanism of action in these cases involves the compound's ability to disrupt key enzymatic functions essential for viral replication e-bookshelf.de.
These modulatory actions highlight the diverse biochemical roles that this compound and its derivatives can play within cellular systems, influencing processes critical for disease progression and cellular homeostasis.
Applications of 3 Pyridylacetate in Specialized Chemical Synthesis and Materials Science
Strategic Role as a Chemical Building Block
3-Pyridylacetate and its related compounds serve as crucial intermediates and reagents in the synthesis of a wide array of complex organic molecules, contributing to advancements in pharmaceuticals, agrochemicals, and other specialized chemical sectors.
Precursor in the Synthesis of Complex Organic MoleculesMethyl pyridine-3-acetate, a derivative of this compound, functions as an intermediate in the synthesis of intricate organic molecules, including those relevant to pharmaceuticals and agrochemicals. For instance, it can be utilized in the production of drugs designed to target neurological disorders or as a precursor for the synthesis of pesticides.fishersci.be
Furthermore, 3-Pyridylacetic acid hydrochloride (3-PAA-HCl), a closely related compound, is a vital intermediate in the synthesis of risedronate sodium, a bisphosphonate drug used for treating osteoporosis. fishersci.no The synthesis involves the reaction of 3-PAA-HCl with phosphorous acid and phosphorus trichloride (B1173362) to yield risedronic acid, which is a key precursor to risedronate sodium. fishersci.no Synthetic routes to substituted pyridylacetate derivatives often commence from halopyridines, employing palladium-catalyzed cross-coupling or metal-catalyzed coupling/SNAr reactions with activated methylene (B1212753) compounds like malonates, ketoesters, cyanoacetate, or Meldrum's/barbituric acids, followed by hydrolysis/decarboxylation or deacylation. americanelements.com A convenient three-component synthesis of substituted pyridylacetic acid derivatives has also been reported, involving the dual reactivity of Meldrum's acid derivatives with activated pyridine-N-oxides. americanelements.com
Integration into Advanced Functional Materials
The coordination capabilities of this compound make it a valuable component in the development of advanced functional materials, particularly those with tailored magnetic and luminescent properties.
Development of Materials with Tunable Magnetic Properties (e.g., Single-Molecule Magnets)3-Pyridylacetic acid (3-PAA) has been successfully utilized as a ligand in the construction of novel lanthanide-based complexes.pharmakb.comereztech.comereztech.comA series of four new dinuclear lanthanide complexes, formulated as Ln2(3-PAA)4(μ-Cl)2(phen)42 (where Ln represents Gd, Dy, Eu, or Tb, and phen is 1,10-phenanthroline), have been synthesized and characterized.ereztech.comereztech.comThese complexes exhibit interesting magnetic properties.
Specifically, the Gadolinium(III) complex (Ln = Gd) demonstrates a magnetocaloric effect, with a maximum magnetic entropy change (−ΔSmmax) of 19.03 J kg–1 K–1 at 2 K for a magnetic field change (ΔH) of 5 T. ereztech.comereztech.com The Dysprosium(III) complex (Ln = Dy) exhibits field-induced single-molecule magnet (SMM) behavior, characterized by an effective energy barrier (Ueff) of 19.02 K. ereztech.comereztech.com This SMM behavior is of significant interest for potential applications in high-density data storage and quantum computing. ereztech.com Prior to these studies, the 3-pyridylacetic ligand had received limited attention in lanthanide complex chemistry, with only a few transition-metal complexes incorporating 3-PAA having been reported. ereztech.com
Design of Luminescent Materials for Optoelectronic ApplicationsBeyond magnetic properties, the lanthanide complexes incorporating 3-pyridylacetic acid also show promising luminescent characteristics. The Europium(III) complex (Ln = Eu) and the Terbium(III) complex (Ln = Tb) from the aforementioned series display strong characteristic photoluminescent emission.ereztech.comereztech.comThis strong emission indicates an efficient ligand-to-lanthanide ion energy transfer mechanism, often referred to as the "antenna effect." In this process, the organic ligand (3-PAA) absorbs light energy and effectively transfers it to the lanthanide ions, thereby enhancing their luminescence.ereztech.comereztech.comSuch highly emissive lanthanide complexes are attractive for a wide range of optoelectronic applications, including lasers, sensing technologies, white-light emission, luminescent thermometers, and color displays.ereztech.comThe coordination ability of pyridylecarboxylic ligands like 3-PAA makes them particularly suitable for designing complexes with excellent optical properties.ereztech.com
Table 1: Magnetic and Luminescent Properties of 3-Pyridylacetic-Based Lanthanide Complexes ereztech.comereztech.com
| Complex (Ln) | Magnetic Property | Luminescent Property |
| Gd(III) | Magnetocaloric effect; −ΔSmmax = 19.03 J kg–1 K–1 (2 K, ΔH = 5 T) | Not primarily luminescent |
| Dy(III) | Field-induced Single-Molecule Magnet (SMM); Ueff = 19.02 K | Not primarily luminescent |
| Eu(III) | Not primarily magnetic | Strong characteristic photoluminescent emission |
| Tb(III) | Not primarily magnetic | Strong characteristic photoluminescent emission |
Precursors for Aggregation-Induced Emission Enhancement (AIEE) Photosensitizers (analogous pyridylacetates)
While this compound itself may not be directly and extensively reported as a precursor for Aggregation-Induced Emission Enhancement (AIEE) photosensitizers, its structural analogs, particularly 2-pyridylacetate (B8455688), have demonstrated significant utility in this specialized area of materials science. The pyridylacetate scaffold provides a versatile building block for constructing complex luminescent molecules.
Recent research has highlighted the role of 2-pyridylacetate (2a) as a key reactant in the synthesis of novel 3-phenyl pyrano[4,3-b]quinolizine derivatives, which exhibit promising AIEE properties and function as photosensitizers for photodynamic therapy (PDT) uni-freiburg.de. These compounds are designed to overcome the common aggregation-caused quenching (ACQ) effect, where the luminescence of many conventional fluorophores diminishes at high concentrations or in aggregated states. AIEE-active materials, conversely, show enhanced emission upon aggregation, making them highly desirable for applications in aqueous biological environments and solid-state devices.
The synthetic pathway involves the reaction of various pyrones (1a–e) with 2-pyridylacetate (2a) or 2-pyridylacetonitrile (B1294559) (2b) to yield a series of 3-phenyl pyrano[4,3-b]quinolizine compounds (3–10) uni-freiburg.de. Spectroscopic analyses of these synthesized compounds in ethanol (B145695) revealed blue to green fluorescence, with emission wavelengths spanning a range from 446 nm to 515 nm uni-freiburg.de.
Among the synthesized derivatives, compounds 5 and 6, specifically those lacking a substituent at position 5 of the pyrano[4,3-b]quinolizine core, were identified as exhibiting distinct AIEE behavior in aqueous solutions uni-freiburg.de. This characteristic is crucial for their application as photosensitizers, particularly in biological contexts where aggregation often occurs.
Furthermore, all compounds in the series demonstrated the ability to produce reactive oxygen species (ROS) when exposed to LED light uni-freiburg.de. Notably, compounds 5 and 6, due to their AIEE properties, showed significantly enhanced singlet oxygen (¹O₂) generation efficiency in water-rich solvents where they tend to aggregate uni-freiburg.de. This increased ¹O₂ generation in the aggregated state is a critical feature for their efficacy as photosensitizers in PDT, as singlet oxygen is a highly reactive species capable of inducing cellular damage, particularly in cancer cells uni-freiburg.de. In vitro studies conducted using human colon cancer cells (Colo205) confirmed that compounds 5 and 6 exhibited potent anti-tumor activity upon exposure to LED light, suggesting their potential as innovative photosensitizers for cancer treatment uni-freiburg.de.
The photophysical properties of these pyridylacetate-derived AIEE photosensitizers are summarized in the table below, highlighting their emission characteristics:
| Compound Class (Derived from Pyridylacetates) | Emission Wavelength Range (in Ethanol) | AIEE Behavior | Singlet Oxygen (¹O₂) Generation | Anti-tumor Activity (in vitro) |
| 3-phenyl pyrano[4,3-b]quinolizine compounds (3–10) | 446 nm – 515 nm uni-freiburg.de | Varies | Yes (upon light exposure) uni-freiburg.de | Yes (for compounds 5 & 6) uni-freiburg.de |
| Compounds 5 & 6 (specific derivatives) | 446 nm – 515 nm (within range) uni-freiburg.de | Yes (in aqueous solution) uni-freiburg.de | High efficiency (in aggregated state) uni-freiburg.de | Potent (in Colo205 cells) uni-freiburg.de |
Future Research Directions and Emerging Opportunities for 3 Pyridylacetate Studies
Sustainable Synthesis and Green Chemistry Approaches for 3-Pyridylacetate Production
The development of sustainable and green chemistry approaches for the synthesis of this compound (3-acetoxypyridine) and related pyridylacetate compounds is a key area for future research. Current conventional methods for synthesizing 3-acetoxypyridine (B97638) involve the acetylation of 3-hydroxypyridine (B118123) using reagents like acetic anhydride (B1165640) or acetyl chloride, often requiring specific catalysts and anhydrous conditions . Future efforts could focus on minimizing waste, reducing energy consumption, and utilizing safer solvents or solvent-free conditions.
Emerging green chemistry strategies, such as microwave-assisted organic synthesis (MAOS), have shown promise in the eco-friendly production of related pyridine (B92270) derivatives, including naphthyridines from precursors like ethyl-3-pyridylacetate or 4-cyano-3-pyridylacetate ijcps.orgrroij.comderpharmachemica.com. These methods are characterized by their efficiency, cleanliness, and environmental benignity, offering high yields and purity under eco-friendly conditions rroij.comderpharmachemica.comscispace.com. One-pot synthetic methodologies, exemplified by the production of methyl this compound hydrochloride from 3-acetylpyridine, eliminate intermediate isolation and recrystallization steps, thereby reducing solvent waste and enhancing energy efficiency . Similarly, three-component coupling approaches using pyridine-N-oxides and Meldrum's acid derivatives have been reported for pyridylacetic acid derivatives, demonstrating convenient and atom-economical routes acs.org.
Future research could investigate the direct application of these green methodologies to the synthesis of 3-acetoxypyridine, exploring novel catalytic systems (e.g., heterogeneous catalysts, biocatalysts) and alternative reaction media (e.g., ionic liquids, supercritical fluids) to further improve sustainability. The goal is to develop processes that are not only efficient but also align with the principles of green chemistry, minimizing environmental impact throughout the production lifecycle.
Exploration of Novel Complex Architectures with Enhanced Functionality
The exploration of novel complex architectures incorporating this compound or, more commonly, its carboxylic acid analogue, 3-Pyridylacetic acid (3-PAA), as ligands represents a significant area for future research. 3-Pyridylacetic acid, with its pyridine nitrogen and carboxylate oxygen atoms, acts as a versatile ligand, enabling the construction of diverse coordination frameworks acs.orgnih.gov.
Recent studies have successfully synthesized lanthanide-based coordination complexes utilizing 3-pyridylacetic acid, demonstrating their potential for enhanced functionalities such as magnetic entropy changes, single-molecule magnet behavior, and fluorescence researchgate.netacs.orgnih.govresearchgate.netacs.org. For instance, dinuclear lanthanide complexes formulated as Ln₂(3-PAA)₂(μ-Cl)₂(phen)₄₂ (where Ln = Gd, Dy, Eu, Tb; 3-PAA = 3-pyridylacetic acid, phen = 1,10-phenanthroline) have been reported acs.orgnih.govacs.org. These complexes exhibit notable magnetic properties, including a magnetocaloric effect for the Gd(III) derivative and field-induced single-molecule magnet behavior for the Dy(III) derivative acs.orgnih.govacs.org. Furthermore, the Eu(III) and Tb(III) derivatives display strong characteristic photoluminescent emissions, indicating efficient ligand-to-metal energy transfer acs.orgnih.govacs.org.
The coordination modes of 3-pyridylacetic acid in these complexes often involve the carboxylate group binding to the metal ion, with the pyridine nitrogen potentially uncoordinated or participating in coordination depending on the metal center and auxiliary ligands acs.orgnih.gov. Future research could focus on:
Designing new multi-functional materials: By systematically varying the metal ions (transition metals, lanthanides, actinides) and co-ligands, researchers can tune the structural and electronic properties of these complexes to achieve desired functionalities, such as enhanced catalytic activity, improved sensing capabilities, or advanced magnetic properties.
Exploring different coordination geometries and dimensionalities: Investigating how the coordination preferences of various metal centers influence the self-assembly of this compound/3-pyridylacetic acid ligands into 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs) acs.org.
Developing responsive materials: Creating complexes whose properties (e.g., magnetism, luminescence) can be modulated by external stimuli (temperature, light, pH), opening avenues for smart materials and molecular devices.
Advanced Mechanistic Elucidation using In-Situ Monitoring and Computational Tools
Advanced mechanistic elucidation of reactions involving this compound and its derivatives is crucial for optimizing synthetic routes and understanding their chemical behavior. This area will increasingly leverage a combination of in-situ monitoring techniques and sophisticated computational tools.
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), are powerful tools for investigating reaction mechanisms, energy profiles, and solvent effects acs.orgrsc.orgnih.gov. For 3-acetoxypyridine, computational modeling can elucidate the mechanisms of reactions such as acetylation or hydrolysis, providing insights into transition states and intermediates . For related pyridylacetate ligands, DFT calculations have been employed to understand the thermodynamics and kinetics of oxidation reactions when coordinated to metal centers rsc.org. More broadly, DFT studies have been instrumental in rationalizing regioselectivity and understanding reaction pathways in the dearomatization and hydroboration of pyridines and quinolines acs.orgnih.gov.
Future research should integrate these computational insights with experimental in-situ monitoring techniques. While specific examples of in-situ monitoring for this compound were not extensively detailed in the search results, the general principle applies. Techniques such as in-situ NMR, IR, and UV-Vis spectroscopy can provide real-time data on reaction progress, intermediate formation, and structural changes, allowing for direct validation of computationally predicted mechanisms. For instance, monitoring changes in spectroscopic signals during a reaction could confirm the presence of transient species or the evolution of a reaction pathway. The combination of these approaches allows for a comprehensive understanding of the intricate reaction dynamics and provides a robust framework for rational design in synthesis and catalysis.
Computational Chemistry and In Silico Modeling of this compound Interactions and Reactivity
Computational chemistry and in silico modeling offer powerful avenues for predicting and understanding the interactions and reactivity of this compound and its derivatives without extensive experimental work. This field is critical for guiding the design of new compounds and processes.
Density Functional Theory (DFT) is widely applied to calculate energy profiles, optimize molecular geometries, and determine electronic properties, which are fundamental to understanding reactivity researchgate.netacs.orgrsc.orgnih.govresearchgate.net. For 3-acetoxypyridine, DFT can be used to calculate energy profiles for various transformations, such as acetylation or hydrolysis, and to simulate solvent effects using molecular dynamics (MD) . In the context of 3-pyridylacetic acid as a ligand, structure-corroborated DFT studies have been used to analyze the electronic structure and bonding within lanthanide complexes, providing insights into their magnetic properties researchgate.net.
Beyond reaction mechanisms, in silico modeling can explore:
Molecular Interactions: Predicting how this compound interacts with other molecules, surfaces, or biological targets through techniques like molecular docking and molecular dynamics simulations. This is particularly relevant for understanding potential applications in drug discovery or material science.
Reactivity Prediction: Using computational methods to predict the most probable reaction pathways, regioselectivity, and stereoselectivity of novel reactions involving this compound acs.org. This can significantly accelerate experimental design by identifying promising reactions and avoiding unproductive ones.
Material Design: For coordination polymers and MOFs incorporating pyridylacetate ligands, computational modeling can predict framework stability, porosity, and gas adsorption properties, guiding the synthesis of materials with tailored functionalities psu.edu.
Property Prediction: Calculating various physical and chemical properties, such as pKa values, redox potentials, and spectroscopic parameters, to better characterize the compound and its derivatives.
The integration of advanced computational techniques with experimental validation will continue to drive innovation in the understanding and application of this compound.
Q & A
Q. How can high-throughput screening (HTS) optimize reaction conditions for this compound derivatization?
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
